7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H20FN5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.17027382 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives demonstrates the reactivity of pyrazolo[1,5-a]pyrimidine compounds, offering a pathway to potentially benzodiazepine receptor ligands. These derivatives were obtained through reactions involving ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, prepared from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates by reaction with dimethylformamide dimethylacetal (Bruni et al., 1994).
Bioactive Properties
- A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed their potential as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity. Modifications to the parent structure led to derivatives with significant anti-inflammatory properties and better therapeutic indices compared to phenylbutazone and indomethacin, without the associated ulcerogenic activity (Auzzi et al., 1983).
Fluorescent Probes
- Pyrazolo[1,5-a]pyrimidines were used as intermediates for the synthesis of novel functional fluorophores. These compounds showed significant fluorescence, making them potential candidates for use as fluorescent probes in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Structural Studies
- Crystallographic studies on pyrazolo[1,5-a]pyrimidines, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, have contributed to understanding the structural basis of their reactivity and potential interactions, providing insights into the design of molecules with desired properties (Portilla et al., 2006).
Imaging Agents
- Pyrazolo[1,5-a]pyrimidine derivatives have been explored as imaging agents for tumor detection using positron emission tomography (PET), showcasing their potential in medical diagnostics and research. For instance, specific F-18 labeled pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their suitability in PET imaging of tumors, demonstrating the utility of these compounds in biological imaging applications (Xu et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and evaluated for their potential against various diseases . For instance, certain compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5/c1-5-17-19(15-6-8-16(21)9-7-15)20-22-12(2)11-18(26(20)24-17)25-14(4)10-13(3)23-25/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPJRAYZLOIAKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N4C(=CC(=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.